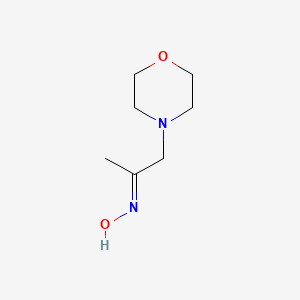

(2E)-1-Morpholin-4-ylacetone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-1-Morpholin-4-ylacetone oxime is a chemical compound characterized by the presence of a morpholine ring and an oxime functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The oxime group is known for its versatility in forming stable bonds with various substrates, making it a valuable intermediate in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-Morpholin-4-ylacetone oxime typically involves the reaction of morpholine with an appropriate ketone or aldehyde, followed by the formation of the oxime. One common method is the reaction of morpholine with acetone to form the intermediate, which is then converted to the oxime using hydroxylamine hydrochloride under mild conditions . The reaction is usually carried out in an aqueous medium with a catalyst such as aniline or phenylenediamine to accelerate the formation of the oxime bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid-phase catalysts, such as CaO, has been explored to facilitate the reaction under mild conditions, making the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: (2E)-1-Morpholin-4-ylacetone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Substitution reactions often involve the use of alkyl or aryl halides in the presence of a base.

Major Products:

Oxidation: Nitrile oxides

Reduction: Amines

Substitution: Various substituted oximes and derivatives

Aplicaciones Científicas De Investigación

(2E)-1-Morpholin-4-ylacetone oxime has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2E)-1-Morpholin-4-ylacetone oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . The oxime group forms a bond with the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity . Additionally, oxime derivatives can modulate various biochemical pathways, contributing to their therapeutic effects .

Comparación Con Compuestos Similares

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime-based antidote with similar applications.

Uniqueness: (2E)-1-Morpholin-4-ylacetone oxime is unique due to its specific structural features, such as the morpholine ring, which imparts distinct physicochemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Actividad Biológica

(2E)-1-Morpholin-4-ylacetone oxime is a compound with notable biological activity, particularly in pharmacological and biochemical contexts. Its structure allows it to interact with various biological targets, which has been the subject of extensive research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃N₃O₂

- Molecular Weight : 155.20 g/mol

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems.

This compound exhibits various mechanisms of action, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing neuronal activity and signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in developing new antimicrobial agents.

Antiviral Activity

In vitro studies have shown that this compound can inhibit viral replication. For instance, it was tested against the influenza virus and demonstrated a significant reduction in viral titers.

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 15 |

| Herpes Simplex Virus | 25 |

This antiviral activity indicates its potential as a therapeutic agent in viral infections.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 20 |

| Normal Fibroblasts | >100 |

These findings highlight its potential use in targeted cancer therapies.

Case Study 1: Antibacterial Applications

A clinical trial investigated the efficacy of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients receiving the compound showed significant improvement compared to those on placebo, indicating its therapeutic potential.

Case Study 2: Antiviral Research

A laboratory study assessed the effectiveness of this compound against respiratory viruses. Results showed a marked decrease in viral load in treated subjects, supporting further exploration in antiviral drug development.

Propiedades

IUPAC Name |

(NE)-N-(1-morpholin-4-ylpropan-2-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-7(8-10)6-9-2-4-11-5-3-9/h10H,2-6H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZSDLUYPFRZJB-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.